molecular formula C10H16O4 B3051946 Cyclooctane-1,5-dicarboxylic acid CAS No. 3724-64-9

Cyclooctane-1,5-dicarboxylic acid

Cat. No.: B3051946
CAS No.: 3724-64-9
M. Wt: 200.23 g/mol
InChI Key: RGXHXYGKBCOAFK-UHFFFAOYSA-N
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Description

Cyclooctane-1,5-dicarboxylic acid is a dicarboxylic acid with the molecular formula C10H16O4 It features a cyclooctane ring with carboxylic acid groups at the 1 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctane-1,5-dicarboxylic acid can be synthesized through the oxidative cleavage of cyclooctene. One common method involves using hydrogen peroxide (H2O2) and a tungsten-based catalyst. The reaction typically proceeds under mild conditions, with the tungsten catalyst facilitating the cleavage of the cyclooctene double bond to form the dicarboxylic acid .

Industrial Production Methods: Industrial production of this compound often involves similar oxidative cleavage processes. The use of environmentally friendly conditions and catalysts is emphasized to ensure high yields and minimal by-products. Electrochemical methods using nitrate salts as anodic mediators have also been explored for the production of dicarboxylic acids from cycloalkenes .

Chemical Reactions Analysis

Types of Reactions: Cyclooctane-1,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form shorter-chain dicarboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) and tungsten-based catalysts are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Alcohols and amines are used for esterification and amidation reactions, respectively.

Major Products:

    Oxidation: Shorter-chain dicarboxylic acids.

    Reduction: Cyclooctane-1,5-diol.

    Substitution: Cyclooctane-1,5-dicarboxylate esters and amides.

Scientific Research Applications

Cyclooctane-1,5-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for cyclooctane-1,5-dicarboxylic acid in chemical reactions involves several steps:

Comparison with Similar Compounds

Cyclooctane-1,5-dicarboxylic acid can be compared with other dicarboxylic acids such as:

    Adipic Acid (Hexanedioic Acid): Commonly used in the production of nylon-6,6.

    Sebacic Acid (Decanedioic Acid): Used in the manufacture of plasticizers and lubricants.

    Cyclohexane-1,4-dicarboxylic Acid: Another cyclic dicarboxylic acid with applications in polymer chemistry.

Uniqueness: this compound’s larger ring size compared to cyclohexane-1,4-dicarboxylic acid provides different steric and electronic properties, making it suitable for specific applications where other dicarboxylic acids may not be as effective .

Properties

IUPAC Name

cyclooctane-1,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)7-3-1-4-8(10(13)14)6-2-5-7/h7-8H,1-6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXHXYGKBCOAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCCC(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297945
Record name cyclooctane-1,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3724-64-9
Record name 1,5-Cyclooctanedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclooctane-1,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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